molecular formula C16H24N2OSi B13343493 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile

1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile

Cat. No.: B13343493
M. Wt: 288.46 g/mol
InChI Key: OJORFSRWWIGRPV-UHFFFAOYSA-N
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Description

1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, a trimethylsilyloxy group, and a carbonitrile group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with benzyl halides and trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base to form 1-benzylpiperidine. This intermediate is then treated with trimethylsilyl chloride and a base to introduce the trimethylsilyloxy group, followed by the addition of a cyanide source to form the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group provides hydrophobic interactions, while the trimethylsilyloxy group can enhance the compound’s stability and solubility. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the trimethylsilyloxy and carbonitrile groups, making it less versatile in certain reactions.

    4-((Trimethylsilyl)oxy)piperidine: Lacks the benzyl and carbonitrile groups, affecting its hydrophobic interactions and reactivity.

    Piperidine-4-carbonitrile: Lacks the benzyl and trimethylsilyloxy groups, influencing its stability and solubility.

Uniqueness

1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic interactions, stability, and reactivity. This makes it a valuable compound for various chemical reactions and research applications.

Properties

Molecular Formula

C16H24N2OSi

Molecular Weight

288.46 g/mol

IUPAC Name

1-benzyl-4-trimethylsilyloxypiperidine-4-carbonitrile

InChI

InChI=1S/C16H24N2OSi/c1-20(2,3)19-16(14-17)9-11-18(12-10-16)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3

InChI Key

OJORFSRWWIGRPV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCN(CC1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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